molecular formula C10H16O6 B14912456 Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside

Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside

Cat. No.: B14912456
M. Wt: 232.23 g/mol
InChI Key: YQVLUEUCKXCTOU-MQIGXGKASA-N
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Description

Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside is a carbohydrate derivative that belongs to the class of glycosides. It is a modified sugar molecule where the hydroxyl group at the third carbon of the galactopyranoside ring is substituted with a 2-propyn-1-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside typically involves the following steps:

    Starting Material: The synthesis begins with beta-D-galactopyranoside.

    Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of 2-propyn-1-yl Group: The protected galactopyranoside is then reacted with propargyl bromide in the presence of a base to introduce the 2-propyn-1-yl group at the third carbon position.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The 2-propyn-1-yl group can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding sugar and aglycone.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-propyn-1-yl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside can be compared with other glycosides, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other glycosides.

Properties

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy-4-prop-2-ynoxyoxane-3,5-diol

InChI

InChI=1S/C10H16O6/c1-3-4-15-9-7(12)6(5-11)16-10(14-2)8(9)13/h1,6-13H,4-5H2,2H3/t6-,7+,8-,9+,10-/m1/s1

InChI Key

YQVLUEUCKXCTOU-MQIGXGKASA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OCC#C)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC#C)O

Origin of Product

United States

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